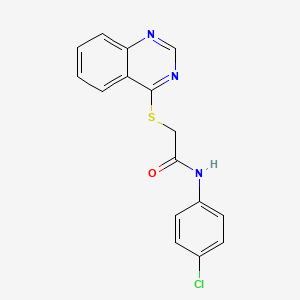

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, also known as QZ-18, is a quinazoline derivative. Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives has been a subject of considerable research due to their potent antimicrobial activity . Desai and colleagues have reported the synthesis and in vitro antimicrobial activity of various quinazolinone derivatives .Molecular Structure Analysis

The molecular formula of N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is C16H12ClN3OS, and its molecular weight is 329.8.Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Aplicaciones Científicas De Investigación

Antihistamine and Antitumor Activity

A study by Alagarsamy et al. (2014) synthesized a series of novel compounds, including derivatives similar to N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, which were tested for their in vivo H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with some showing minimal sedation compared to chlorpheniramine maleate, a reference standard. This indicates their potential as lead molecules for developing new antihistaminic agents (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Additionally, Ibrahim A. Al-Suwaidan et al. (2016) and others have reported on the synthesis and evaluation of quinazolinone derivatives for their antitumor activity. These studies demonstrated that certain derivatives exhibit broad-spectrum antitumor activity, outperforming traditional chemotherapy agents in some cases. Molecular docking studies have provided insights into the compounds' mechanisms of action, often involving the inhibition of key proteins in cancer cell proliferation (Al-Suwaidan et al., 2016).

Anticonvulsant and Cytotoxic Evaluation

Research on derivatives of N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide has also explored their potential anticonvulsant properties. A study by Wassim El Kayal et al. (2022) synthesized benzylsubstituted derivatives and evaluated their anticonvulsant activity, revealing insights into the pharmacophore role of specific fragments in the molecules (El Kayal et al., 2022).

F. Hassanzadeh et al. (2019) synthesized quinazolinone-1,3,4-oxadiazole conjugates and tested their cytotoxic effects against cancer cell lines, finding significant activity in some derivatives. This highlights the potential for developing new cancer therapies based on these structures (Hassanzadeh et al., 2019).

Inhibition of Kinase Domains and Antiviral Effects

Quinazoline derivatives have been investigated for their role in inhibiting kinase domains of vital receptors like the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating their potential in treating diseases like cancer by hindering angiogenesis (Wissner et al., 2005).

Moreover, a novel anilidoquinoline derivative was studied for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This underscores the versatility of quinazoline derivatives in targeting various biochemical pathways for therapeutic purposes (Ghosh et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Quinazolinone and quinazoline derivatives, including N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, have shown promising results in various fields of medicinal chemistry . Future research could focus on further exploring the biological properties of these compounds, optimizing their synthesis, and investigating their potential therapeutic applications .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGKVBFKYHLIRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)